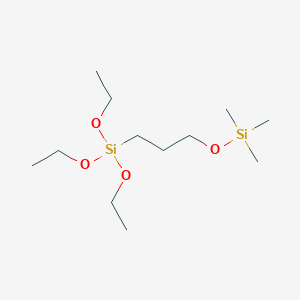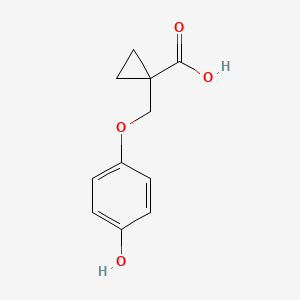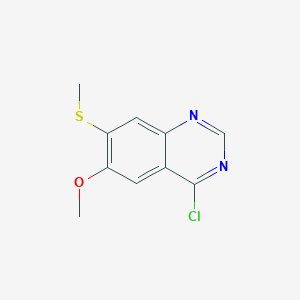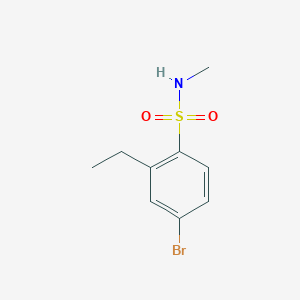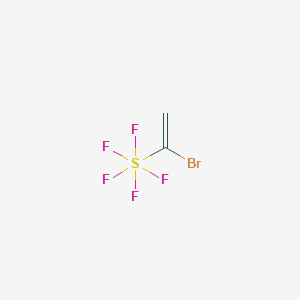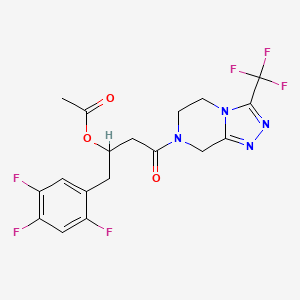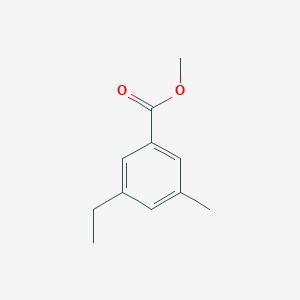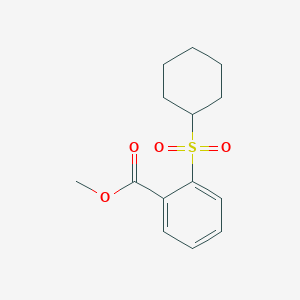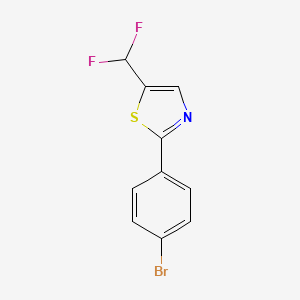
6-(4-Methylpiperazin-1-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-(4-Methylpiperazin-1-yl)hexanoic acid typically involves the reaction of 4-methylpiperazine with hexanoic acid or its derivatives under specific conditions . Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
6-(4-Methylpiperazin-1-yl)hexanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-(4-Methylpiperazin-1-yl)hexanoic acid has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)hexanoic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
6-(4-Methylpiperazin-1-yl)hexanoic acid can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure and may have similar chemical and biological properties.
Hexanoic acid derivatives: These compounds contain the hexanoic acid chain and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of the piperazine ring and hexanoic acid chain, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
6-(4-methylpiperazin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-12-7-9-13(10-8-12)6-4-2-3-5-11(14)15/h2-10H2,1H3,(H,14,15) |
Clé InChI |
QLOWBVNQTOAPTC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
